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Executive Summary
Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine inhibitor

targeting cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2] Preclinical studies have

demonstrated its potent anti-leukemic activity across various leukemia subtypes, including

Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Acute

Lymphoblastic Leukemia (ALL).[3] Its mechanism of action involves the inhibition of

transcriptional processes vital for the survival of cancer cells, leading to apoptosis.[4][5]

Fadraciclib's ability to suppress key anti-apoptotic proteins like MCL1 and MYC provides a

strong rationale for its clinical development, both as a single agent and in combination with

other targeted therapies, such as the BCL2 inhibitor venetoclax.[3][4] This document provides a

comprehensive overview of the preclinical data for fadraciclib in leukemia, including its

mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action
Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

CDK9 Inhibition and Transcriptional Control: CDK9 is a crucial component of the positive

transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal

domain (CTD) of RNA Polymerase II (RNA Pol II). This phosphorylation is essential for the

elongation phase of transcription of many genes, particularly those with short-lived mRNA
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transcripts, including key survival proteins and oncogenes. By inhibiting CDK9, fadraciclib

reduces the phosphorylation of RNA Pol II, leading to a global decrease in transcription.[4][5]

This results in the rapid depletion of critical anti-apoptotic proteins such as MCL1 and the

oncoprotein MYC, which are overexpressed in many leukemias and are associated with poor

prognosis and chemoresistance.[3][6] The loss of these survival signals triggers apoptosis in

leukemia cells.[4][5]

CDK2 Inhibition and Cell Cycle Progression: CDK2, in complex with cyclin E, plays a pivotal

role in the G1 to S phase transition of the cell cycle. While the primary anti-leukemic effect of

fadraciclib at therapeutic concentrations is attributed to CDK9 inhibition and subsequent

apoptosis, the inhibition of CDK2 may contribute to its anti-proliferative effects.[7]

The dual inhibition of CDK9 and CDK2 provides a synergistic anti-tumor effect by concurrently

promoting cell death and inhibiting proliferation.
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Fadraciclib's Mechanism of Action in Leukemia Cells.
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In Vitro Preclinical Studies
Fadraciclib has demonstrated potent anti-leukemic activity across a range of leukemia cell lines

and primary patient samples.

Enzymatic Activity
The inhibitory activity of fadraciclib against CDK enzymes was determined through in vitro

kinase assays.

Kinase Target IC50 (nM)

CDK2/cyclin A 5

CDK9/cyclin T1 26

CDK5/p25 21

CDK3/cyclin E1 29

Data sourced from Frame et al., 2020.

Cell Viability and Apoptosis in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) for cell viability was determined in various

AML and CLL cell lines following treatment with fadraciclib.

Cell Line Leukemia Type IC50 (µM) at 72h

MOLM-13 AML 0.25[8]

MV-4-11 AML 0.52[8]

OCI-AML3 AML 0.44[8]

HPRT1 Richter Transformation 0.25 (for proliferation)[9]

Raji Lymphoma (Myc amplified) 0.5 - 0.7 (for proliferation)[9]

Ramos Lymphoma (Myc amplified) 0.5 - 0.7 (for proliferation)[9]

SU-DHL-2 Lymphoma (Myc amplified) 0.5 - 0.7 (for proliferation)[9]
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Data compiled from multiple sources.[8][9]

Treatment with fadraciclib leads to a time- and concentration-dependent induction of apoptosis

in leukemia cells.[6] This is evidenced by an increase in Annexin V-positive cells and caspase-3

activation.[8]

Synergistic Effects with Venetoclax
Preclinical studies have consistently shown a synergistic effect when fadraciclib is combined

with the BCL2 inhibitor, venetoclax.[3][4] Fadraciclib's inhibition of MCL1 complements

venetoclax's targeting of BCL2, leading to a more profound induction of apoptosis, even in

venetoclax-resistant models.[10] This combination is particularly effective in CLL cells with 17p

deletion.[10]
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Synergistic Apoptosis Induction by Fadraciclib and Venetoclax.

In Vivo Preclinical Studies
Fadraciclib has demonstrated significant anti-tumor efficacy in mouse xenograft models of

human leukemia.
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Key Findings

EOL-1 MLL-PTD AML

40 or 55 mg/kg,

oral, qd x 5 for 2

weeks

95-97%

Fadraciclib was

well-tolerated

and showed

potent anti-tumor

activity.

HL-60
MYC amplified

AML

70 mg/kg, oral,

qd x 5 for 2

weeks

90%

Delayed tumor

growth and

induced tumor

regression in

some animals.

Data sourced from Frame et al., 2020.
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Workflow for In Vitro Preclinical Evaluation of Fadraciclib.

Cell Viability Assays: Leukemia cell lines or primary patient cells were seeded in 96-well

plates and treated with increasing concentrations of fadraciclib for specified durations (e.g.,

72 hours). Cell viability was assessed using assays such as Alamar Blue or CellTiter-Glo®,

which measure metabolic activity. IC50 values were calculated using appropriate software

(e.g., GraphPad Prism).[11]

Western Blot Analysis: To confirm the mechanism of action, cells were treated with

fadraciclib for various time points. Cell lysates were then prepared, and proteins were

separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies

against target proteins such as phospho-RNA Pol II (Ser2), MCL1, MYC, and cleaved PARP.

[6][12]

Apoptosis Assays: Apoptosis was quantified by flow cytometry using Annexin V and

propidium iodide (PI) staining.[8] This allows for the differentiation between early apoptotic,

late apoptotic, and necrotic cells. Caspase-3 activation was also measured to confirm the

induction of apoptosis.[8]

Combination Studies: For synergy experiments, leukemia cells were treated with fadraciclib

and venetoclax, both alone and in combination, across a range of concentrations.[3] Cell

viability was assessed after 72 hours, and Combination Index (CI) values were calculated

using the Chou-Talalay method to determine synergy.[3]

In Vivo Xenograft Models
Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously injected

with human leukemia cell lines (e.g., EOL-1, HL-60).

Drug Administration: Once tumors reached a palpable size, mice were randomized into

treatment and control groups. Fadraciclib was administered orally at specified doses and

schedules. The control group received a vehicle control.

Efficacy Evaluation: Tumor volume and body weight were measured regularly. Tumor growth

inhibition (TGI) was calculated at the end of the study.

Conclusion
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The preclinical data for fadraciclib in leukemia are robust and provide a strong foundation for its

ongoing clinical investigation. Its mechanism of action, involving the targeted degradation of

key survival proteins through the inhibition of CDK9-mediated transcription, is well-defined. The

potent single-agent activity and the pronounced synergy with venetoclax highlight the

therapeutic potential of fadraciclib in various leukemia subtypes, including those with poor

prognostic features. Further clinical evaluation is warranted to establish the safety and efficacy

of fadraciclib in patients with leukemia.
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To cite this document: BenchChem. [Preclinical Profile of Fadraciclib (CYC065) in Leukemia:
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[https://www.benchchem.com/product/b15574044#preclinical-studies-of-fadraciclib-in-
leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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